

(S)-(-)-2-Bromopropionic acid as a chiral building block

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Compound of Interest

Compound Name: 2-Bromopropionic acid

CAS No.: 10327-08-9

Cat. No.: B075929

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Title: The Stereochemical Pivot: (S)-(-)-2-Bromopropionic Acid as a High-Fidelity Chiral Building Block

Executive Summary

(S)-(-)-2-Bromopropionic acid (CAS 32644-15-8) serves as a critical "stereochemical pivot" in the synthesis of enantiopure agrochemicals and pharmaceuticals.[1] Unlike simple achiral alkylating agents, this molecule allows researchers to pre-determine the stereochemistry of the final product through predictable nucleophilic substitution mechanisms. Its primary industrial utility lies in its ability to undergo Walden inversion during

reactions, effectively converting an (S)-configured precursor into biologically active (R)-phenoxypropionate herbicides and (R)-thiol-based therapeutics. This guide details the mechanistic principles, synthesis protocols, and application workflows for leveraging this chiral haloacid.

Part 1: Chemical Identity & Stereochemical Dynamics

The value of (S)-(-)-**2-Bromopropionic acid** (S-2-BPA) is defined by its behavior under nucleophilic attack. It is not merely a propionic acid derivative; it is a stored unit of chiral potential energy.

The "Stereochemical Pivot" Mechanism

The alpha-carbon of S-2-BPA is susceptible to bimolecular nucleophilic substitution (S_N2). In these reactions, the incoming nucleophile (e.g., a phenoxide or thiolate) attacks from the backside of the carbon-bromine bond, causing the stereocenter to invert—like an umbrella turning inside out in a gale.

- Starting Material: (S)-(-)-**2-Bromopropionic Acid**[\[1\]](#)[\[2\]](#)
- Reaction Type:
Substitution
- Outcome: (R)-(+)-Product (Inversion of Configuration)

This inversion is the "pivot." Since the biological activity of many auxin-mimic herbicides (phenoxypropionates) resides in the (R)-enantiomer, the (S)-enantiomer of the brominated precursor is the required starting material.

Table 1: Key Physicochemical Properties

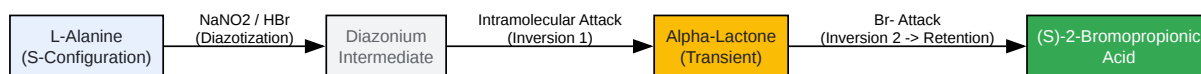
Property	Value	Notes
CAS Number	32644-15-8	Distinct from racemic (598-72-1)
Molecular Formula		MW: 152.97 g/mol
Optical Rotation	to	Measured neat; indicates enantiopurity
Density		High density facilitates phase separation
Boiling Point		High boiling point requires vacuum distillation for purification

Part 2: Synthesis & Sourcing (The L-Alanine Route)

While S-2-BPA can be resolved from racemic mixtures, the most robust laboratory and industrial route utilizes the "Chiral Pool" approach, converting L-Alanine to S-2-BPA via diazotization.

Crucial Insight (The Retention Anomaly): One might expect the conversion of L-Alanine (S-configuration) to a bromo-derivative to involve inversion. However, the reaction with sodium nitrite and hydrobromic acid proceeds with overall retention of configuration.

- Mechanism: The reaction proceeds via a double inversion.
 - Diazotization forms a diazonium salt.
 - Intramolecular attack by the carboxylate group forms an unstable α -lactone intermediate (Inversion #1).
 - Bromide opens the lactone ring (Inversion #2).
 - Net Result: Retention ((S)-Alanine (S)-Bromopropionic Acid).



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Figure 1: The double-inversion mechanism ensuring retention of chirality from L-Alanine.

Part 3: Application Workflows

Synthesis of Chiral Herbicides (Phenoxypropionates)

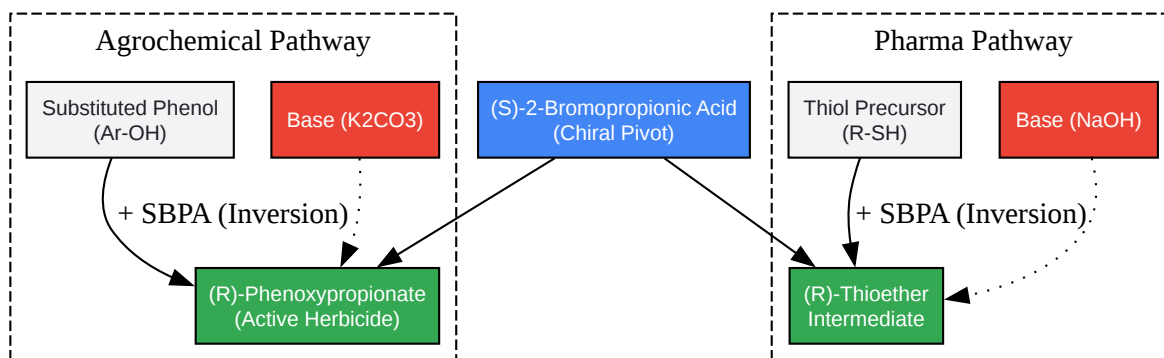
Classes of herbicides such as Fluazifop-P-butyl and Mecoprop-P rely on the (R)-configuration for their auxin-mimicking activity. The (S)-isomer is biologically inactive.[3][4]

- Workflow:
 - Activation: Phenol derivative treated with base (KOH/) to form phenoxide.
 - Coupling: Phenoxide attacks (S)-2-BPA.
 - Inversion: The product is the (R)-ether.

Thiol-Based Pharmaceutical Intermediates

Similar to phenols, thiols (mercaptans) are excellent nucleophiles. (S)-2-BPA is used to introduce a chiral propionic acid moiety into peptidomimetics (e.g., ACE inhibitors or hemiasterlin analogs).

- Workflow:
 - Thiolate Formation: R-SH treated with mild base.
 - Substitution: Attack on (S)-2-BPA.
 - Result: (R)-S-alkylated propionic acid derivative.



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Figure 2: Divergent synthesis pathways converting (S)-BPA into (R)-active compounds.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-2-BPA from L-Alanine

Based on diazotization with retention of configuration.

Reagents:

- L-Alanine (0.5 mol)
- Hydrobromic acid (47% aq., 2.5 mol)
- Sodium Nitrite (, 0.75 mol)

Procedure:

- Setup: Charge a 1L 3-neck flask with L-Alanine and HBr. Cool to -5°C using an ice/salt bath. Vigorous stirring is essential.
- Addition: Dissolve in minimal water. Add this solution dropwise over 2 hours.

- Critical Control Point: Internal temperature must not exceed 5°C. Rapid addition or heat spikes will cause side reactions and lower enantiomeric excess (ee).
- Reaction: After addition, maintain at 0°C for 3 hours, then allow to warm to room temperature overnight.
- Workup: Extract the aqueous mixture with diethyl ether ().
- Purification: Dry organic layer over . Evaporate solvent.^{[5][6][7]}
- Distillation: Vacuum distill the crude oil. Collect fraction at ~100°C @ 15 mmHg.
- Validation: Check optical rotation. Target: (neat).

Protocol B: General Coupling (Phenol Alkylation)

Standard procedure for generating chiral ether linkages.

Reagents:

- Substituted Phenol (1.0 eq)
- **(S)-2-Bromopropionic Acid** (1.1 eq)
- Potassium Carbonate (, 2.5 eq)
- Solvent: Acetonitrile (MeCN) or Acetone.

Procedure:

- Slurry: Suspend Phenol and

in MeCN. Stir for 30 mins at RT to generate phenoxide in situ.

- Coupling: Add (S)-2-BPA dropwise.
- Reflux: Heat to reflux () for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.
- Workup: Cool, filter off solids (byproduct). Concentrate filtrate.[5][6]
- Acidification: Dissolve residue in water, acidify to pH 1 with dilute HCl to precipitate the free acid product.
- Stereochemistry Check: The product should exhibit the (R)-configuration.

Part 5: Safety & Stability

- Corrosivity: (S)-2-BPA is a potent alkylating agent and corrosive acid. It causes severe skin burns and eye damage. Nitrile gloves are insufficient for prolonged contact; use double-gloving or heavy-duty chemical resistant gloves.
- Racemization Risk: While relatively stable, prolonged exposure to strong bases at high temperatures without a nucleophile present can lead to racemization via enolization. Always ensure the nucleophile is present before heating in basic media.
- Storage: Store at under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation.

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